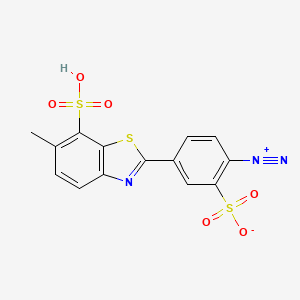

Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sal de diazonio de benceno, 4-(6-metil-7-sulfo-2-benzotiazolil)-2-sulfo, es un compuesto orgánico complejo con aplicaciones significativas en varios campos de la ciencia y la industria. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencenodiazonio y una porción benzotiazolil, ambas sustituidas con grupos de ácido sulfónico. La presencia de estos grupos funcionales confiere propiedades químicas distintas al compuesto, lo que lo hace valioso para diversas reacciones químicas y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la sal de diazonio de benceno, 4-(6-metil-7-sulfo-2-benzotiazolil)-2-sulfo, generalmente implica la diazotación de derivados de anilina. El proceso comienza con la nitración de la anilina para formar nitroanilina, seguida de una reducción para producir la amina correspondiente. Esta amina se diazota luego usando nitrito de sodio y ácido clorhídrico en condiciones frías para formar la sal de diazonio. El paso final implica acoplar la sal de diazonio con 6-metil-7-sulfo-2-benzotiazol para producir el compuesto deseado .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas. El uso de sistemas automatizados garantiza un control preciso sobre las condiciones de reacción, minimizando el riesgo de reacciones secundarias y maximizando la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La sal de diazonio de benceno, 4-(6-metil-7-sulfo-2-benzotiazolil)-2-sulfo, experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo diazonio puede ser reemplazado por otros nucleófilos, como haluros, hidróxidos y aminas.

Reacciones de acoplamiento: El compuesto puede acoplarse con fenoles y aminas aromáticas para formar compuestos azo.

Reacciones de reducción: El grupo diazonio puede reducirse para formar el derivado de anilina correspondiente.

Reactivos y condiciones comunes

Reacciones de sustitución: Generalmente involucran reactivos como yoduro de potasio, cloruro de cobre (I) o hidróxido de sodio en condiciones suaves.

Reacciones de acoplamiento: A menudo se llevan a cabo en medios alcalinos o ácidos, utilizando reactivos como hidróxido de sodio o ácido clorhídrico.

Reacciones de reducción: Comúnmente utilizan agentes reductores como sulfito de sodio o cloruro estañoso.

Principales productos formados

Reacciones de sustitución: Producen derivados halogenados, hidroxilados o aminados.

Reacciones de acoplamiento: Producen tintes azo y pigmentos.

Reacciones de reducción: Formar derivados de anilina.

Aplicaciones Científicas De Investigación

La sal de diazonio de benceno, 4-(6-metil-7-sulfo-2-benzotiazolil)-2-sulfo, tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor para la síntesis de tintes azo y pigmentos, que son importantes en las industrias textil e impresión.

Biología: Empleado en el etiquetado de biomoléculas para fines de detección e imagen.

Medicina: Investigado por su posible uso en sistemas de administración de fármacos y como agente de diagnóstico.

Industria: Utilizado en la producción de materiales avanzados, como polímeros conductores y nanomateriales.

Mecanismo De Acción

El mecanismo de acción de la sal de diazonio de benceno, 4-(6-metil-7-sulfo-2-benzotiazolil)-2-sulfo, involucra la formación de intermediarios reactivos, como iones diazonio, que pueden sufrir diversas transformaciones químicas. Estos intermediarios pueden reaccionar con nucleófilos, lo que lleva a la formación de nuevos enlaces químicos. Los grupos de ácido sulfónico mejoran la solubilidad y reactividad del compuesto, facilitando sus interacciones con otras moléculas .

Comparación Con Compuestos Similares

Compuestos similares

- Sal de diazonio de benceno, 4-sulfo

- Sal de diazonio de benceno, 2-sulfo

- Sal de diazonio de benceno, 4-(2-benzotiazolil)-2-sulfo

Singularidad

La sal de diazonio de benceno, 4-(6-metil-7-sulfo-2-benzotiazolil)-2-sulfo, es única debido a la presencia de grupos benzotiazolil y de ácido sulfónico, que confieren propiedades químicas distintas. Esta combinación mejora su reactividad y solubilidad, lo que la hace más versátil en comparación con compuestos similares.

Propiedades

Número CAS |

129836-16-4 |

|---|---|

Fórmula molecular |

C14H9N3O6S3 |

Peso molecular |

411.4 g/mol |

Nombre IUPAC |

2-diazonio-5-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)benzenesulfonate |

InChI |

InChI=1S/C14H9N3O6S3/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20/h2-6H,1H3,(H-,18,19,20,21,22,23) |

Clave InChI |

WDZVIIPOEAYNIW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)[O-])S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.